molecular formula C21H21FN2O2 B2531736 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 955712-53-5

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2531736
CAS RN: 955712-53-5
M. Wt: 352.409
InChI Key: AZYZWCMLRXAEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The presence of the cyclopropanecarbonyl and fluorophenyl groups suggests potential for unique chemical reactivity and biological function.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, a photochemically induced cyclization method has been used to construct phenanthrene ring systems in similar compounds . Another study describes the synthesis of N-acetyl-1-aryl-tetrahydroisoquinoline derivatives, which could provide insights into the synthetic strategies that might be employed for the compound . Additionally, a practical synthetic route for a related compound, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has been developed, which could be adapted for the synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is crucial for their biological activity. The single crystal structure of a potent tetrahydroisoquinoline compound has been reported, which could serve as a reference for understanding the three-dimensional conformation and potential binding interactions of the compound . The structural characterization of similar compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, through various spectroscopic techniques, also provides valuable information for molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives can be influenced by the substituents attached to the core structure. The cyclization reactions, as mentioned in the synthesis of related compounds, are key transformations that can be analyzed for understanding the chemical behavior of the compound . The Sonogashira cross-coupling reaction used in the synthesis of a related compound is another example of a chemical reaction that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide would likely be influenced by its functional groups. The presence of the fluorophenyl group could affect the compound's lipophilicity and electronic properties, while the cyclopropanecarbonyl group could impact its steric and electronic characteristics. These properties are important for the compound's solubility, stability, and overall reactivity. Although specific data on the physical and chemical properties of the compound are not provided, studies on similar compounds can offer insights .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-6-1-14(2-7-18)11-20(25)23-19-8-5-15-9-10-24(13-17(15)12-19)21(26)16-3-4-16/h1-2,5-8,12,16H,3-4,9-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZWCMLRXAEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

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